![molecular formula C20H18N2O5 B2839585 N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide CAS No. 1448130-31-1](/img/structure/B2839585.png)
N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide
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Description
N-(3-acetylphenyl)-1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AZD9291 or osimertinib and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Scientific Research Applications
Synthesis and Transformation
Aza-Wittig Reactions and Ring Closure : A study demonstrates the synthesis of related compounds through aza-Wittig reactions, highlighting a method involving carbodiimide-mediated ring closure and enol-induced ring interconversion (Fresneda, Sanz, Bleda, & Molina, 2007).
Ultrasound-Assisted Synthesis : Another research focuses on synthesizing novel derivatives using ultrasonication, a green chemistry tool. This method is particularly noteworthy for its potential in anti-tubercular drug discovery (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Biological Activities
Antimicrobial and Antitubercular Properties : Research has been conducted on the antimicrobial and antitubercular activities of related azetidinone derivatives. These studies indicate potential applications in treating infections and tuberculosis (Ilango & Arunkumar, 2011).
Antidepressant and Nootropic Effects : Certain azetidinone derivatives, closely related to the compound , have shown promise as antidepressant and nootropic agents, suggesting potential applications in mental health treatment (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Methodological Developments
Ring Expansion Reactions : Research on the ring expansion reactions of epoxy amides and enamides reveals pathways to synthesize functionalized azetidines, which are structurally related to the compound (Suraj & Swamy, 2022).
Radiosynthesis Applications : A study on the radiosynthesis of [11C]ximelagatran, which involves a palladium-catalyzed cyanation of a bromide precursor followed by a reaction with hydroxylamine, highlights advanced synthesis techniques applicable to similar compounds (Airaksinen, Andersson, Truong, Karlsson, & Halldin, 2008).
properties
IUPAC Name |
N-(3-acetylphenyl)-1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-12(23)13-3-2-4-16(7-13)21-19(24)15-9-22(10-15)20(25)14-5-6-17-18(8-14)27-11-26-17/h2-8,15H,9-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZYTRBOFDNRBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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